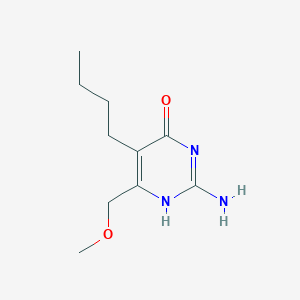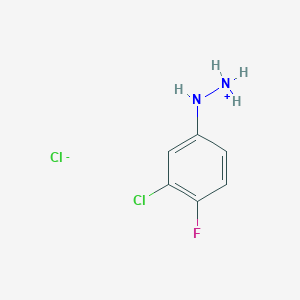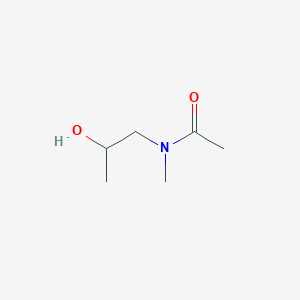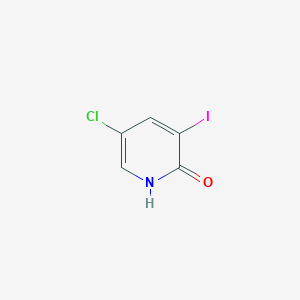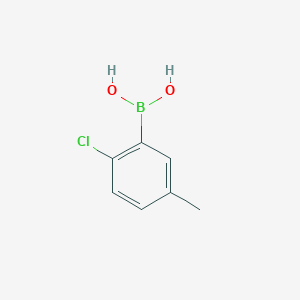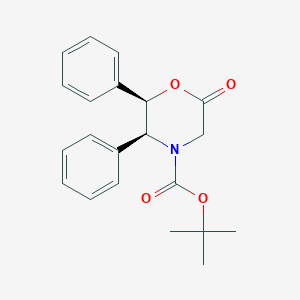
6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one, also known as quercetin, is a flavonoid compound found in various fruits, vegetables, and herbs. It has been studied extensively for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
Quercetin works by inhibiting various enzymes and pathways involved in inflammation and oxidative stress. It also activates certain pathways that promote cell survival and apoptosis, which can help prevent the growth and spread of cancer cells. Quercetin has also been shown to modulate the immune system, which can help reduce inflammation and improve overall health.
Biochemical and Physiological Effects
Quercetin has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. Quercetin has also been shown to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been found to improve cardiovascular health by reducing blood pressure, improving endothelial function, and reducing the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one in lab experiments is its natural source and ease of availability. Quercetin can be obtained from various plant sources, making it a cost-effective option for research studies. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been extensively studied, making it a well-understood compound with established research protocols.
One limitation of using 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one in lab experiments is its low bioavailability. Quercetin has poor solubility and absorption in the body, which can make it difficult to achieve therapeutic levels in vivo. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one can have variable effects depending on the dosage and timing of administration, which can make it challenging to interpret research results.
Zukünftige Richtungen
For 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one research include the development of 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one-based therapies, optimization of bioavailability, and further understanding of its mechanisms of action.
Synthesemethoden
Quercetin can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the use of chemicals to create 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one, while microbial synthesis utilizes microorganisms to produce the compound. Plant extraction involves obtaining 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one from plant sources, such as onions, apples, and grapes. The most common method of 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one synthesis is plant extraction due to its natural source and ease of availability.
Wissenschaftliche Forschungsanwendungen
Quercetin has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as heart disease, diabetes, and cancer. Quercetin has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been shown to have anticancer properties, which may help prevent the development and progression of cancer cells.
Eigenschaften
CAS-Nummer |
161798-16-9 |
|---|---|
Produktname |
6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one |
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
6,7-dihydroxy-4-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C10H8O5/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,11-13H,4H2 |
InChI-Schlüssel |
KECFBVXAWGDJEM-UHFFFAOYSA-N |
SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CO |
Kanonische SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CO |
Synonyme |
2H-1-Benzopyran-2-one,6,7-dihydroxy-4-(hydroxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)
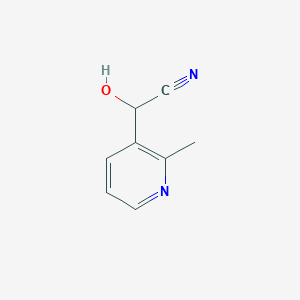

![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)
